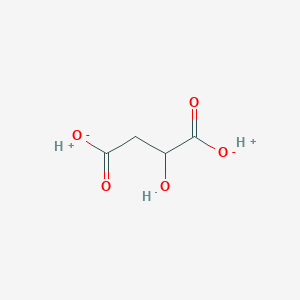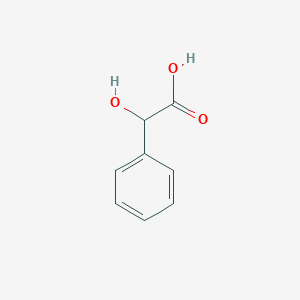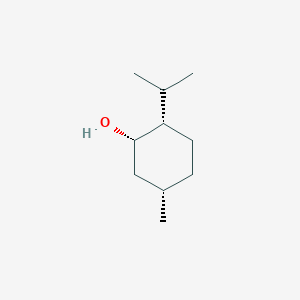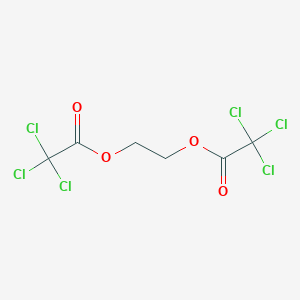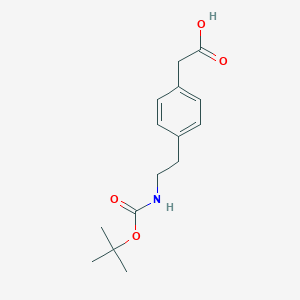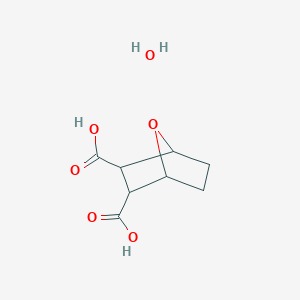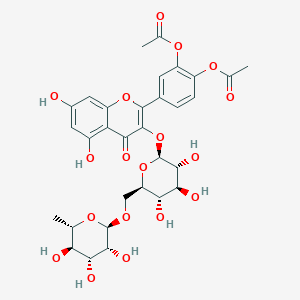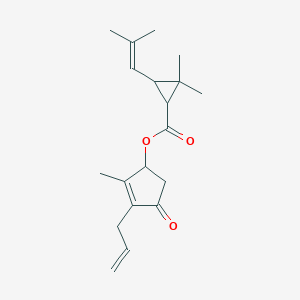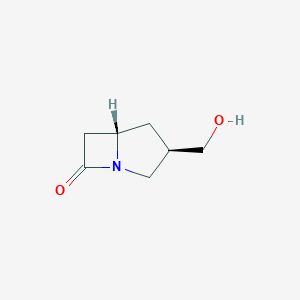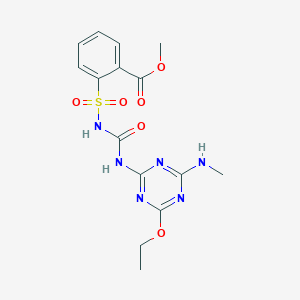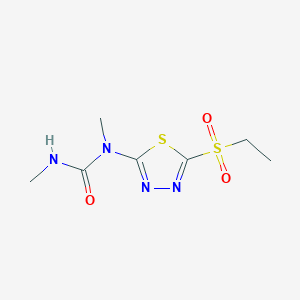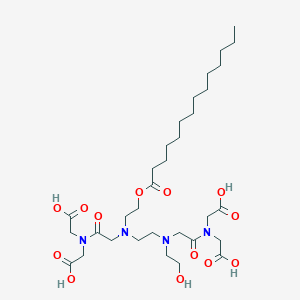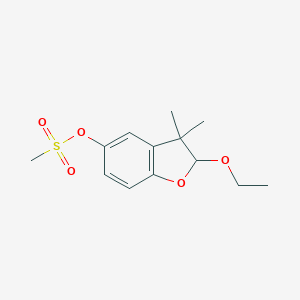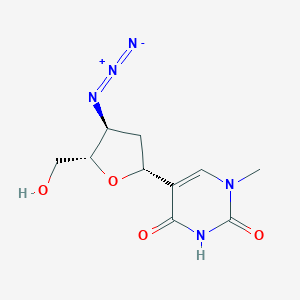![molecular formula C14H17NO2 B166190 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one CAS No. 135782-11-5](/img/structure/B166190.png)
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one
概要
説明
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one, also known as BHPP, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. BHPP belongs to the class of pyranopyrroles and is synthesized through a multistep process. In
科学的研究の応用
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Several studies have shown that 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one exhibits potent anticancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has been investigated for its neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
作用機序
The mechanism of action of 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in the pathogenesis of diseases. For example, 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has been shown to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. In addition, 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one also inhibits the JAK/STAT pathway, which is involved in inflammation and immune response.
生化学的および生理学的効果
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has been shown to have several biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, inhibition of inflammation, and neuroprotection. 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has been shown to inhibit the expression of various genes that are involved in cell cycle regulation and cell survival. 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one also induces apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. Furthermore, 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB pathway.
実験室実験の利点と制限
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one has several advantages for lab experiments, including its easy synthesis, high potency, and low toxicity. 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one can be synthesized in large quantities and has been shown to exhibit potent activity in various assays. However, 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one also has some limitations, such as its poor solubility in aqueous solutions and its instability in the presence of light and air. These limitations can be overcome by optimizing the formulation and storage conditions of 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one.
将来の方向性
There are several future directions for the research on 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one, including the development of novel 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one derivatives with improved potency and selectivity, the investigation of the pharmacokinetics and pharmacodynamics of 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one in vivo, and the evaluation of the safety and efficacy of 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one in clinical trials. In addition, 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one can be used as a lead compound for the development of new drugs targeting various diseases, such as cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
2-benzyl-1,3,3a,6,7,7a-hexahydropyrano[3,4-c]pyrrol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-14-13-10-15(9-12(13)6-7-17-14)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCRTPSFIQQHEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C2C1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20392818 | |
| Record name | 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzylhexahydropyrano[3,4-c]pyrrol-4(2H)-one | |
CAS RN |
135782-11-5 | |
| Record name | 2-Benzylhexahydropyrano[3,4-c]pyrrol-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20392818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

